molecular formula C11H16ClNO2 B1323554 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride CAS No. 1134691-04-5

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Cat. No. B1323554
M. Wt: 229.7 g/mol
InChI Key: WYNBFJDEOYTIGZ-UHFFFAOYSA-N
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Description

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, otherwise known as 4-DPA, is an organic compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and is used in a variety of applications, including as a neurotransmitter, in the synthesis of other compounds, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

    Chemical Synthesis

    • Application : This compound is used in the synthesis of other chemicals .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the source does not provide specific details .
    • Results : The outcomes would also depend on the specific synthesis. The source does not provide quantitative data or statistical analyses .

    Suzuki–Miyaura Coupling

    • Application : This compound might be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

    Synthesis of Quinolinecarboxamide Chalcone (QCC)

    • Application : This compound is used in the synthesis of Quinolinecarboxamide Chalcone (QCC), a novel organic compound .
    • Method : The organic sample QCC was synthesized using aldol condensation and carboxamide formation method .
    • Results : The synthesized QCC was examined by FT-IR, 1H NMR, 13C NMR and mass spectroscopic .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNBFJDEOYTIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641032
Record name 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

CAS RN

1134691-04-5
Record name 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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